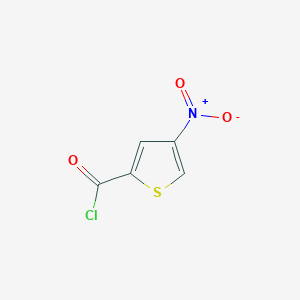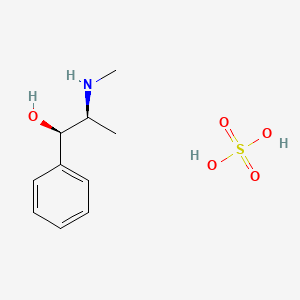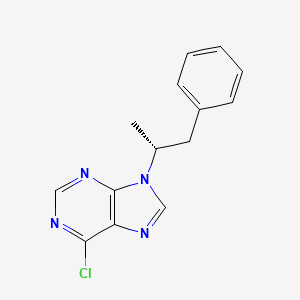
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with dimethyl and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for more complex molecular structures.
作用機序
The mechanism of action of 5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90, leading to disrupted cellular functions and potential therapeutic effects . The compound’s trimethoxyphenyl group is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has similar structural features.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its pharmacological activity compared to other similar compounds .
特性
CAS番号 |
68707-78-8 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
5,6-dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C16H20N2O3/c1-9-10(2)18-8-12(17)14(9)11-6-7-13(19-3)16(21-5)15(11)20-4/h6-8H,17H2,1-5H3 |
InChIキー |
HDWRHVCJBCATQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1C)N)C2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



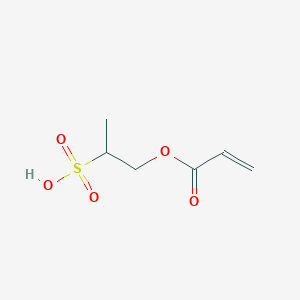
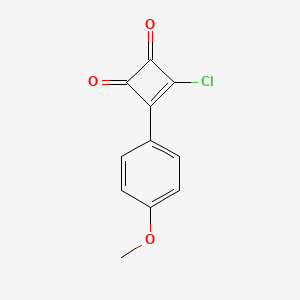
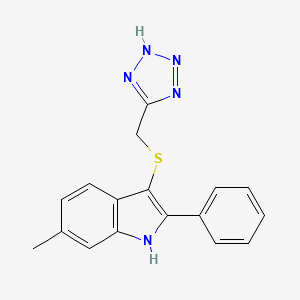
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
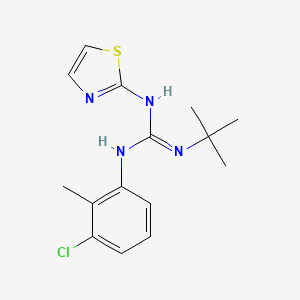

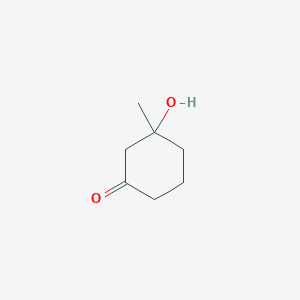
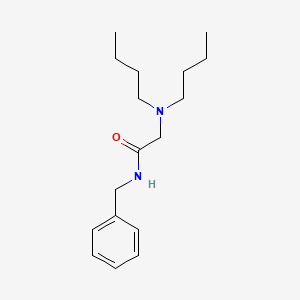
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
